molecular formula C24H21N3O4 B12741746 Pyrido(2,3-d)pyrimidine-5-carboxylic acid, 1,2,3,4-tetrahydro-2,4-dioxo-7-methyl-3-phenyl-1-(phenylmethyl)-, ethyl ester CAS No. 131448-09-4

Pyrido(2,3-d)pyrimidine-5-carboxylic acid, 1,2,3,4-tetrahydro-2,4-dioxo-7-methyl-3-phenyl-1-(phenylmethyl)-, ethyl ester

Cat. No.: B12741746
CAS No.: 131448-09-4
M. Wt: 415.4 g/mol
InChI Key: QHEGLSBAXUWAHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrido(2,3-d)pyrimidine-5-carboxylic acid, 1,2,3,4-tetrahydro-2,4-dioxo-7-methyl-3-phenyl-1-(phenylmethyl)-, ethyl ester is a complex organic compound that belongs to the class of pyrido-pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrido(2,3-d)pyrimidine derivatives typically involves multi-step organic reactions. Common synthetic routes include:

    Cyclization Reactions: Starting from appropriate pyridine and pyrimidine precursors, cyclization reactions can be employed to form the core structure.

    Substitution Reactions: Functional groups can be introduced through substitution reactions using reagents like alkyl halides or aryl halides.

    Esterification: The ethyl ester group can be introduced via esterification reactions using ethanol and acid catalysts.

Industrial Production Methods

Industrial production methods may involve:

    Batch Processing: Using large reactors to carry out the multi-step synthesis in a controlled environment.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Various substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Acid or base catalysts for esterification and substitution reactions.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a catalyst in organic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

    Cell Signaling: Studying its effects on cellular signaling pathways.

Medicine

    Drug Development:

    Anticancer Research: Investigating its efficacy in cancer treatment.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.

    Pharmaceutical Manufacturing: Potential use in the production of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of pyrido(2,3-d)pyrimidine derivatives typically involves interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways and result in various therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrido(2,3-d)pyrimidine Derivatives: Other derivatives with different functional groups.

    Quinazoline Derivatives: Similar structure with potential biological activities.

    Purine Derivatives: Known for their role in DNA and RNA synthesis.

Uniqueness

The unique combination of functional groups in pyrido(2,3-d)pyrimidine-5-carboxylic acid, 1,2,3,4-tetrahydro-2,4-dioxo-7-methyl-3-phenyl-1-(phenylmethyl)-, ethyl ester may confer specific biological activities and chemical properties that distinguish it from other similar compounds.

Properties

CAS No.

131448-09-4

Molecular Formula

C24H21N3O4

Molecular Weight

415.4 g/mol

IUPAC Name

ethyl 1-benzyl-7-methyl-2,4-dioxo-3-phenylpyrido[2,3-d]pyrimidine-5-carboxylate

InChI

InChI=1S/C24H21N3O4/c1-3-31-23(29)19-14-16(2)25-21-20(19)22(28)27(18-12-8-5-9-13-18)24(30)26(21)15-17-10-6-4-7-11-17/h4-14H,3,15H2,1-2H3

InChI Key

QHEGLSBAXUWAHE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C(=NC(=C1)C)N(C(=O)N(C2=O)C3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.